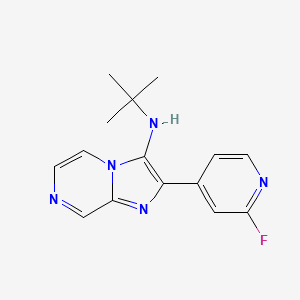
Cdk9-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk9-IN-25 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a member of the cyclin-dependent kinases family. CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the carboxyl-terminal domain of RNA polymerase II. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where aberrant CDK9 activity is often observed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cdk9-IN-25 typically involves multiple steps, including cyclization, reduction, nucleophilic substitution, and Suzuki-Miyaura coupling reactions. The process begins with the preparation of key intermediates, followed by their sequential transformation under controlled conditions. For instance, malononitrile and 1-bromo-2-(2-bromoethoxy)ethane are cyclized and reduced to form the core structure, which is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine. The final step involves a Suzuki-Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to avoid side reactions and ensure reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Cdk9-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various halides are employed under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Cdk9-IN-25 has a wide range of scientific research applications:
Wirkmechanismus
Cdk9-IN-25 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the carboxyl-terminal domain of RNA polymerase II. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcriptional elongation and subsequent downregulation of genes essential for cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
- Flavopiridol
- AZD4573
- Enitociclib
Eigenschaften
Molekularformel |
C15H16FN5 |
|---|---|
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
N-tert-butyl-2-(2-fluoropyridin-4-yl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C15H16FN5/c1-15(2,3)20-14-13(10-4-5-18-11(16)8-10)19-12-9-17-6-7-21(12)14/h4-9,20H,1-3H3 |
InChI-Schlüssel |
ZYFXIIVUZWWWFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=C(N=C2N1C=CN=C2)C3=CC(=NC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


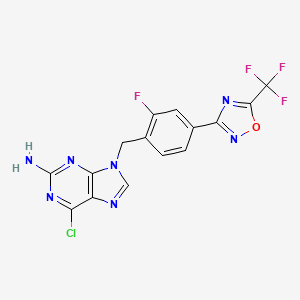

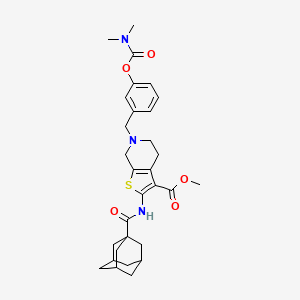



![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)

![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
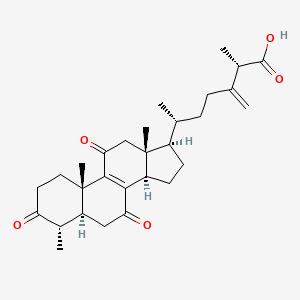
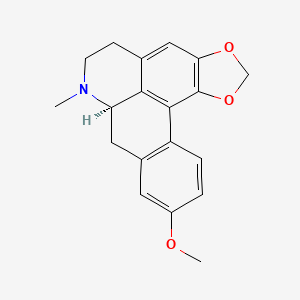
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
